molecular formula C7H16O2 B6229938 5-methylhexane-1,2-diol CAS No. 73811-76-4

5-methylhexane-1,2-diol

Cat. No.: B6229938
CAS No.: 73811-76-4
M. Wt: 132.2
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Description

Significance of Vicinal Diols in Synthetic Organic Chemistry

Vicinal diols, also known as 1,2-diols or glycols, are a fundamental class of organic compounds characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mefiveable.mewikipedia.org Their importance in synthetic organic chemistry is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and fine chemicals. fiveable.meresearchgate.net The reactivity of the two hydroxyl groups allows for a variety of chemical transformations. For instance, the carbon-carbon bond between the hydroxyl-bearing carbons can be cleaved to form two separate molecules, or the hydroxyl groups can be selectively modified and functionalized. fiveable.me

The synthesis of vicinal diols is often achieved through the dihydroxylation of alkenes, a reaction that can be catalyzed by reagents like osmium tetroxide or potassium permanganate (B83412). wikipedia.org The Sharpless asymmetric dihydroxylation is a particularly powerful method for producing chiral vicinal diols, which are invaluable in the synthesis of enantiomerically pure compounds. researchgate.net Another common route to vicinal diols is through the ring-opening of epoxides. fiveable.me The ability to control the stereochemistry of these reactions makes vicinal diols versatile building blocks in modern organic synthesis.

Overview of Branched-Chain Diols as Synthetic Intermediates

Branched-chain diols are a specific subclass of diols that possess a non-linear carbon skeleton. This structural feature can impart unique physical and chemical properties to the molecule and subsequent products derived from it. doaj.org These diols are valuable as synthetic intermediates for a range of applications, including the production of polymers, solvents, and cosmetic ingredients. dtu.dk The branched nature of the carbon chain can influence factors such as solubility, viscosity, and thermal stability in the final products.

Recent advancements in biotechnology have opened new avenues for the production of branched-chain diols. Microbial synthesis, utilizing renewable feedstocks and engineered metabolic pathways in microorganisms like Escherichia coli, has emerged as a sustainable alternative to traditional chemical synthesis. doaj.org This approach allows for the targeted production of structurally diverse branched-chain diols, highlighting their growing importance in green chemistry and industrial applications. doaj.orgdtu.dk

Contextualization of 5-Methylhexane-1,2-diol in Contemporary Chemical Research

This compound is a branched-chain vicinal diol. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical structure places it within the important classes of vicinal and branched-chain diols. Its properties and potential applications can be inferred from the general behavior of these compound classes.

The synthesis of structurally related branched-chain diols has been explored. For example, microbial synthesis has been used to produce 5-methylhexane-2,3-diol, an isomer of this compound, from the metabolism of branched-chain amino acids. doaj.org Furthermore, methods for preparing stereospecific isomers of 2-methyl-hexane-1,2-diol have been patented, highlighting the interest in chiral branched-chain diols as intermediates for complex molecules like prostaglandin (B15479496) analogs. google.com These examples underscore the potential of this compound as a synthetic intermediate, likely accessible through established methods for diol synthesis and valuable for the creation of new materials and molecules with specific, branched architectures.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
CAS Number 73811-76-4
Physical Form Liquid
InChI Key PTXXRZSKRORMHV-UHFFFAOYSA-N

This data is compiled from multiple sources. nih.govsigmaaldrich.com

Properties

CAS No.

73811-76-4

Molecular Formula

C7H16O2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Methylhexane 1,2 Diol

Reactions Involving Hydroxyl Functionalities

The two hydroxyl groups of 5-methylhexane-1,2-diol are nucleophilic and can undergo a range of reactions typical for alcohols. The difference in steric hindrance and electronic environment between the primary and secondary alcohols often allows for selective reactions at one site over the other.

Derivatization Reactions for Synthetic Intermediates (e.g., Esterification, Tosylation)

Derivatization of the hydroxyl groups in this compound is a common strategy to form versatile synthetic intermediates. Esterification and tosylation are prime examples of such transformations.

Esterification: This reaction involves the conversion of one or both hydroxyl groups into ester functionalities. The reactivity of the hydroxyl groups towards esterification is generally in the order of primary > secondary > tertiary, mainly due to steric hindrance. quora.comembibe.com Thus, in this compound, the primary hydroxyl group is expected to react more readily than the secondary one, allowing for selective mono-esterification under controlled conditions.

The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of a carboxylic acid or its derivative. The general mechanism for acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack.

Nucleophilic attack by the alcohol's oxygen on the protonated carbonyl carbon.

Proton transfer from the attacking oxygen to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Interactive Data Table: Esterification of this compound

ReactantReagentCatalystProduct(s)Reaction Conditions
This compoundAcetic AnhydridePyridine (B92270)5-Methyl-1-acetoxyhexane-2-ol and/or 1,2-Diacetoxy-5-methylhexaneRoom temperature
This compoundBenzoyl ChlorideTriethylamine5-Methyl-1-(benzoyloxy)hexane-2-ol and/or 1,2-Bis(benzoyloxy)-5-methylhexane0 °C to room temperature

Tosylation: This process involves the conversion of the hydroxyl groups into tosylates (p-toluenesulfonates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.com Similar to esterification, the primary hydroxyl group of this compound is more susceptible to tosylation than the secondary one. jchemlett.com The reaction is typically carried out using tosyl chloride in the presence of a base like pyridine, which neutralizes the HCl byproduct. youtube.comkhanacademy.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride, followed by the departure of the chloride ion. The stereochemistry of the carbon atom bearing the hydroxyl group is retained during tosylation. youtube.com

Intramolecular Cyclization Pathways (e.g., Cyclic Ether Formation from Diols)

Under acidic conditions, 1,2-diols can undergo intramolecular cyclization to form cyclic ethers. nih.govwikimedia.org In the case of this compound, this reaction would lead to the formation of a substituted tetrahydrofuran. The mechanism involves the protonation of one of the hydroxyl groups, which then departs as a water molecule, creating a carbocation. youtube.com The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the cyclic ether after deprotonation. youtube.com The regioselectivity of this reaction would depend on the relative stability of the potential carbocation intermediates.

Selective Oxidation of Diols to Carbonyl Compounds or Acids

The oxidation of this compound can yield a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. libretexts.orgchemistrysteps.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone. chemistrysteps.com

Interactive Data Table: Selective Oxidation of this compound

Starting MaterialOxidizing AgentProduct(s)Notes
This compoundPCC in CH₂Cl₂1-Hydroxy-5-methylhexan-2-one and/or 2-Hydroxy-5-methylhexanalMild oxidation, favors aldehyde/ketone formation. libretexts.orgchemistrysteps.com
This compoundKMnO₄, cold, dilute5-Methyl-1,2-hexanedioic acidStrong oxidation, leads to carboxylic acid. chemistrysteps.com
This compoundHIO₄ (Periodic acid)Isovaleraldehyde (B47997) and FormaldehydeOxidative cleavage of the C-C bond between the hydroxyl groups.

Transformations Involving the Aliphatic Backbone

The carbon skeleton of this compound can also undergo transformations, particularly under acidic or catalytic conditions.

Rearrangement Reactions under Acidic or Catalytic Conditions

A significant reaction of 1,2-diols under acidic conditions is the Pinacol rearrangement. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction involves the dehydration of the diol to form a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift to form a more stable carbocation, which then rearranges to a ketone or an aldehyde. wikipedia.org

For the asymmetric this compound, the reaction is initiated by the protonation of one of the hydroxyl groups. Protonation of the secondary hydroxyl group would lead to a more stable secondary carbocation upon loss of water, compared to the primary carbocation that would result from the protonation of the primary hydroxyl group. chemistrysteps.com Subsequently, a hydride shift from the adjacent carbon would lead to the formation of 2-methylhexan-3-one. Alternatively, migration of the isobutyl group could occur. The migratory aptitude of different groups generally follows the order: H > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org

C-C Bond Forming Reactions utilizing Diol Derivatives

The derivatives of this compound, such as its tosylates or the aldehydes and ketones derived from its oxidation, can be utilized in various carbon-carbon bond-forming reactions. sigmaaldrich.com

For instance, the tosylate of the primary alcohol can undergo nucleophilic substitution with carbon nucleophiles like Grignard reagents or organocuprates to extend the carbon chain.

Furthermore, the aldehyde or ketone products from the oxidation of this compound can serve as electrophiles in reactions such as the Wittig reaction to form alkenes, or aldol (B89426) condensations to create β-hydroxy carbonyl compounds. researchgate.net

Catalytic Activity and Ligand Potential of this compound

While specific, large-scale industrial or laboratory applications of this compound as a catalyst or ligand are not extensively documented in publicly available research, its molecular architecture provides a strong foundation for its potential utility in chemical synthesis. As a chiral compound containing two hydroxyl groups, it belongs to the diol family, a class of molecules widely recognized for their importance as chiral ligands, catalysts, and intermediates in asymmetric synthesis. alfachemic.comnih.gov The presence of a stereocenter and the coordinating ability of the vicinal hydroxyl groups make it a promising candidate for investigation in catalytic processes that require the transfer of chirality.

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral diols are fundamental building blocks in the field of asymmetric catalysis. Scaffolds such as BINOLs and tartaric acid derivatives are frequently used to create a chiral environment around a metal center, thereby inducing enantioselectivity in a chemical transformation. nih.gov The two hydroxyl groups of a diol can coordinate to a metal or a Lewis acidic reagent, forming a chiral complex that preferentially activates a substrate to yield one enantiomer over the other. alfachemic.comnih.gov

Given its structure, this compound possesses the necessary features to function as a chiral ligand. The 1,2-diol moiety can act as a bidentate ligand, chelating to a metal center. The stereogenic center at the C2 position, along with the steric bulk of the isobutyl group at the C5 position, would create a well-defined, asymmetric pocket around the catalytic site. This chiral environment is crucial for differentiating between the enantiotopic faces of a prochiral substrate.

A classic example of a reaction where such ligands are employed is the asymmetric addition of organozinc reagents to aldehydes. In a hypothetical scenario, a complex formed between a titanium (IV) alkoxide and enantiomerically pure this compound could catalyze the addition of diethylzinc (B1219324) to benzaldehyde. The chirality of the diol ligand would direct the approach of the nucleophile, leading to the preferential formation of either the (R)- or (S)-1-phenyl-1-propanol product.

Table 1: Hypothetical Enantioselective Addition of Diethylzinc to Benzaldehyde Using a this compound-Titanium Complex

This table presents illustrative data to conceptualize the potential catalytic performance of this compound as a chiral ligand. The values are not based on experimental results.

EntryChiral LigandProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1(R)-5-methylhexane-1,2-diolR9285
2(S)-5-methylhexane-1,2-diolS9184

Role in Promoting Selectivity in Transition Metal-Catalyzed Processes

The efficacy of a transition metal catalyst is profoundly influenced by the steric and electronic properties of its coordinating ligands. chemijournal.com Ligands are not merely spectators; they actively participate in the catalytic cycle, affecting reaction rates, stability of intermediates, and, critically, the selectivity (chemo-, regio-, and stereoselectivity) of the transformation. acs.orgacs.org Non-covalent interactions between the ligand and the substrate can also play a crucial role in positioning the substrate correctly for the desired reaction pathway. researchgate.net

The structure of this compound suggests it could promote selectivity through several mechanisms when coordinated to a transition metal.

Steric Influence: The isobutyl group provides significant steric hindrance. In a catalytic complex, this bulky group can effectively block certain coordination sites on the metal or obstruct specific pathways for substrate approach. This steric directing effect could be harnessed to control regioselectivity in reactions like palladium-catalyzed allylic alkylation, favoring attack at the less sterically hindered position of the π-allyl intermediate.

Electronic Tuning: The electron-donating nature of the alkyl chain and hydroxyl groups can modulate the electron density at the metal center. This electronic influence affects the metal's reactivity and its affinity for different substrates or reagents, which can be a key factor in achieving chemoselectivity—for instance, promoting one type of coupling reaction over another in a molecule with multiple reactive sites.

To illustrate this potential, consider a hypothetical rhodium-catalyzed hydroformylation of an unsymmetrical alkene. The ratio of the linear to branched aldehyde products is highly dependent on the ligand structure. A bulky ligand based on this compound (perhaps after conversion to a diphosphite) could sterically favor the formation of the linear aldehyde.

Table 2: Hypothetical Influence of Ligand Structure on Regioselectivity in the Hydroformylation of 1-Octene

This table presents a conceptual illustration of how modifying a ligand based on the this compound scaffold might influence selectivity. The data is hypothetical and for illustrative purposes only.

EntryLigand DerivativeMetal CatalystLinear:Branched Ratio
1Diphosphite of this compoundRh(acac)(CO)₂90:10
2Diphosphite of 3-methylbutane-1,2-diol (B1200908) (less bulky)Rh(acac)(CO)₂75:25
3Diphosphite of 3,3-dimethylbutane-1,2-diol (more bulky)Rh(acac)(CO)₂95:5

Advanced Spectroscopic and Computational Characterization of 5 Methylhexane 1,2 Diol

Elucidation of Molecular Structure and Stereochemistry

The presence of a stereocenter at the C2 position in 5-methylhexane-1,2-diol results in two enantiomeric forms, (R)-5-methylhexane-1,2-diol and (S)-5-methylhexane-1,2-diol. Distinguishing between these enantiomers and determining the absolute configuration of a given sample is a critical analytical challenge. The following spectroscopic techniques are indispensable for this purpose and for the complete structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the molecular structure by identifying the number and connectivity of all unique protons and carbon atoms. However, in a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To differentiate them, chiral auxiliaries must be employed.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to the NMR sample. rsc.org They form transient, diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions such as hydrogen bonding or π-π stacking. rsc.org These diastereomeric complexes are energetically different and exist in a fast equilibrium with the solvated enantiomers on the NMR timescale. rsc.org Consequently, the time-averaged chemical shifts of corresponding protons in the two enantiomers become non-equivalent, leading to the splitting of NMR signals. rsc.org

For a diol like this compound, CSAs with hydrogen bond donor/acceptor sites are particularly effective. The choice of CSA is critical and often empirical, with common examples including Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or derivatives of cyclodextrins. mtoz-biolabs.com The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the strength and geometry of the interaction between the CSA and the diol enantiomers.

Table 1: Expected ¹H NMR Signal Splitting for Racemic this compound in the Presence of a Chiral Solvating Agent.

Proton GroupExpected Chemical Shift (δ) ppm (Achiral Solvent)Expected Observation with CSARationale for Splitting
H2 (methine)~3.5 - 3.7Two distinct signalsProximity to the chiral center and interaction with CSA
H1 (methylene)~3.4 - 3.6Two sets of diastereotopic proton signals, each potentially splitProximity to the chiral center and differential interaction
OH groupsVariableTwo distinct broad signalsDirect involvement in hydrogen bonding with the CSA
H5 (methine)~1.5 - 1.7Minimal or no splittingRemote from the primary interaction site with the CSA
H6/H7 (methyls)~0.9Minimal or no splittingRemote from the primary interaction site with the CSA

Unlike CSAs, Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form stable diastereomers. rsc.org For diols, common CDAs include chiral boric acids, which react with the 1,2-diol moiety to form stable cyclic boronate esters. rsc.org The resulting diastereomers have distinct chemical and physical properties, leading to separate signals in the NMR spectrum with generally larger chemical shift differences (ΔΔδ) compared to those induced by CSAs. rsc.org This method allows for precise quantification of enantiomeric excess (ee).

The reaction must proceed to completion without kinetic resolution to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the diol. Examples of effective CDAs for diols include camphanylboronic acid or more recently developed bridged boric acids. rsc.org

Beyond enantiomeric discrimination, advanced NMR experiments can help assign the relative and absolute stereochemistry. For complex molecules, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which can be correlated with specific conformations and, by extension, stereoisomers.

In the case of derivatized diols, comparing the NOESY data of the resulting diastereomers to computationally predicted low-energy structures can allow for an unambiguous assignment of the absolute configuration of the original diol. Computational studies have shown that for some 1,2-diols, the chemical shift of the hydroxyl proton itself can be a probe for relative stereochemistry, as different intramolecular hydrogen bonding patterns (forming five- or six-membered rings) are favored by different diastereomers, leading to significant differences in their respective chemical shifts. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of its alcohol functional groups and alkane backbone.

Table 2: Characteristic Infrared Absorption Bands for this compound.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)Intensity/Appearance
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H Stretchsp³ C-H (Alkane)2850 - 3000Strong
C-O StretchPrimary/Secondary Alcohol1050 - 1150Strong
O-H BendAlcohol1330 - 1440Medium, Broad
C-H BendCH₂, CH₃1350 - 1470Medium

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which can occur intermolecularly between diol molecules or intramolecularly between the two hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Raman spectroscopy is particularly useful for studying the conformational preferences of flexible molecules like this compound. Studies on other alcohols have shown that the C-H stretching region of the Raman spectrum is sensitive to the conformation around the C-O bond. ustc.edu.cnresearchgate.net By analyzing the isotropic Raman spectra, it is possible to identify bands corresponding to different conformers (e.g., gauche and trans) and estimate their relative populations in the liquid state. researchgate.netacs.org This provides valuable insight into the ground-state structural preferences of the molecule.

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are the most direct for determining the absolute configuration of an enantiomerically pure sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light. For a molecule like this compound, which lacks a strong chromophore, direct ECD analysis is challenging. Derivatization with a chromophoric group is often necessary to obtain a measurable ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized IR light by vibrational transitions. wikipedia.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. spectroscopyeurope.comamericanlaboratory.com

The process involves two key steps:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of this compound is recorded. The spectrum shows both positive and negative bands, creating a unique spectroscopic signature.

Computational Simulation: Density Functional Theory (DFT) calculations are used to predict the VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). americanlaboratory.com This requires a thorough conformational search to identify all low-energy conformers and then calculating a Boltzmann-averaged spectrum based on their relative energies.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the computationally predicted spectrum. americanlaboratory.com A match between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the sample has the (R)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the (S)-configuration.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For a molecule like this compound, the chromophores are the hydroxyl (-OH) groups. While these groups have weak absorptions in the far UV region, their electronic transitions can become ECD active if they are part of a chiral environment. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)-5-methylhexane-1,2-diol), the absolute configuration can be determined.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and ECD are related phenomena (through the Kronig-Kramers transforms), and an ORD spectrum will show a characteristic curve, known as a Cotton effect, in the region of an absorption band of a chromophore. For this compound, the ORD curve would be expected to be relatively plain in the visible region but would exhibit Cotton effects in the UV region corresponding to the electronic transitions of the hydroxyl groups. The sign and shape of these Cotton effects are directly related to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes. For this compound, VCD spectra would be particularly sensitive to the conformations of the flexible alkyl chain and the relative orientation of the two hydroxyl groups. The C-O and O-H stretching and bending vibrations would give rise to characteristic VCD signals. A comparison between the experimental VCD spectrum and the computationally predicted spectrum for a chosen enantiomer allows for unambiguous assignment of the absolute configuration.

Computational Chemistry for Elucidating Properties and Mechanisms

Computational chemistry is an indispensable tool for interpreting spectroscopic data and understanding the structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Conformation and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the properties of molecules. For this compound, a thorough conformational search would first be performed to identify all low-energy conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would then be used to optimize the geometry of each conformer and calculate their relative energies. These calculations can reveal the most stable spatial arrangements of the molecule, including the presence and geometry of any intramolecular hydrogen bonds between the two hydroxyl groups. Furthermore, DFT is used to compute the harmonic vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and VCD spectra.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT conformational analysis for (R)-5-methylhexane-1,2-diol.

ConformerRelative Energy (kcal/mol)O-H···O Hydrogen Bond Distance (Å)Boltzmann Population (%) at 298 K
1 0.002.1565.2
2 0.85N/A20.1
3 1.50N/A9.5
4 2.102.305.2

Note: This data is illustrative and not based on actual experimental results for this compound.

Transition State Analysis in Reaction Mechanism Studies

Computational methods, particularly DFT, are used to map out the potential energy surface of chemical reactions. For reactions involving this compound, such as its synthesis via dihydroxylation of an alkene or its subsequent reactions (e.g., ketal formation), transition state theory can be applied. DFT calculations can locate the structure of the transition state—the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can understand the reaction mechanism, predict reaction rates, and explain the stereochemical outcome of a reaction.

Ab Initio Calculations for Optical Rotation Predictions and Conformational Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a rigorous approach to calculating molecular properties. For this compound, these methods can be used for highly accurate conformational analysis. A key application is the prediction of optical rotation. By calculating the specific rotation at a particular wavelength (commonly the sodium D-line at 589.3 nm) for each significant conformer and then performing a Boltzmann-weighted average, a theoretical value for the bulk optical rotation can be obtained. The agreement between the calculated and experimentally measured optical rotation serves as a powerful validation of the assigned absolute configuration.

A hypothetical table showing predicted optical rotation is presented below.

ConformerCalculated Specific Rotation [α]DBoltzmann Population (%)Weighted [α]D
1 +15.2°65.2+9.91°
2 -5.8°20.1-1.17°
3 +2.1°9.5+0.20°
4 +18.9°5.2+0.98°
Total 100 +9.92°

Note: This data is illustrative and not based on actual experimental results for this compound.

Applications of 5 Methylhexane 1,2 Diol in Chemical Science and Engineering

Versatile Building Block in Organic Synthesis

Vicinal diols are fundamental building blocks in organic synthesis due to the reactivity of their hydroxyl groups. These groups can be transformed into a wide array of other functional groups, making them valuable intermediates.

In principle, 5-methylhexane-1,2-diol could serve as a precursor for more complex molecules. The two hydroxyl groups can be selectively protected or activated to allow for sequential reactions, building molecular complexity. For instance, diols are common starting materials in the synthesis of natural products and pharmaceuticals. However, specific examples of complex organic molecules synthesized directly from this compound are not documented in available research literature.

Diols can be used as intermediates in the production of specialty chemicals. For example, they can be ethoxylated or propoxylated to create non-ionic surfactants. The hydrocarbon tail of this compound would provide the hydrophobic character, while the diol functionality would serve as the hydrophilic headgroup after modification. Despite this potential, there is no specific data available confirming the use of this compound as an intermediate in the commercial synthesis of surfactants.

Role in Materials Science and Polymer Chemistry

Diols are extensively used in polymer chemistry as monomers or additives that can influence the properties of the final material.

Theoretically, this compound can be used as a monomer in step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The methyl branching on the hexane chain could potentially impart specific properties to the resulting polymer, such as increased solubility or a lower glass transition temperature. Nevertheless, there is a lack of published research on the polymerization of this compound or the properties of such polymers.

Diols are often included in formulations for coatings and adhesives, where they can act as reactive diluents, cross-linking agents, or components that enhance flexibility and adhesion. The branched structure of this compound might offer unique rheological or performance characteristics in such formulations. However, specific studies or patents detailing the inclusion of this compound in coatings or adhesives are not readily found.

Catalysis and Enantioselective Processes

Chiral diols are of significant importance as ligands for metal catalysts in enantioselective synthesis. If this compound were to be resolved into its separate enantiomers, it could potentially be used in asymmetric catalysis. The diol moiety can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction. There is, however, no available research that describes the use of this compound or its enantiomers in any catalytic or enantioselective processes.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16O2 nih.gov
Molecular Weight 132.20 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 73811-76-4 nih.gov
Canonical SMILES CC(C)CCC(CO)O nih.gov
InChIKey PTXXRZSKRORMHV-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 40.5 Ų nih.gov
Complexity 61.9 nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Reactions

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. Once the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

1,2-diols are a well-known class of compounds that can serve as effective chiral auxiliaries. For instance, (S,S)-cyclohexane-1,2-diol has been successfully used as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted α-amino acids. nih.gov The diol forms a chiral acetal with a keto ester, which then directs the diastereoselective alkylation of the enol ether. Subsequent removal of the diol auxiliary yields the desired β-keto esters with a high degree of enantiomeric purity.

Given its structure as a chiral 1,2-diol, this compound could potentially function as a chiral auxiliary in a similar manner. The presence of two stereogenic centers and the hydroxyl groups would allow it to be temporarily attached to a prochiral substrate, directing subsequent chemical transformations to occur from a specific face of the molecule. The isobutyl group at the C5 position could offer unique steric and electronic properties that might influence the stereoselectivity of the reaction in a different manner compared to other diol auxiliaries.

The general scheme for the application of a 1,2-diol as a chiral auxiliary is depicted below:

StepDescription
1. Attachment The chiral 1,2-diol is reacted with a prochiral substrate to form a chiral adduct.
2. Stereoselective Reaction The chiral adduct undergoes a diastereoselective reaction, such as alkylation or acylation.
3. Cleavage The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

Modifiers in Heterogeneous or Homogeneous Catalysis

Chiral diols can also be employed as ligands in the development of chiral catalysts for asymmetric reactions. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The synthesis of novel chiral ligands is a significant area of research in organic chemistry, with the aim of developing efficient catalysts for various asymmetric reactions. ukzn.ac.zascispace.com

Pinane-based chiral aminodiols, for example, have been synthesized and utilized as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding enantiomerically enriched secondary alcohols. mdpi.comresearchgate.net The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand.

Theoretically, this compound could be a precursor for the synthesis of novel chiral ligands. The two hydroxyl groups can be functionalized to introduce coordinating atoms like nitrogen or phosphorus, which can then bind to a metal center. The chirality of the diol backbone would be transferred to the resulting metal complex, potentially enabling it to catalyze asymmetric reactions with high enantioselectivity. The steric bulk of the isobutyl group could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the approach of the reactants and the stereochemical course of the reaction.

Potential Ligand TypeDescription
Diphosphine Ligands The hydroxyl groups could be converted to phosphine groups to create a chiral diphosphine ligand.
Amino Alcohol Ligands One hydroxyl group could be converted to an amino group, forming a chiral amino alcohol ligand.
Bis(oxazoline) Ligands The diol could be a starting material for the synthesis of chiral bis(oxazoline) ligands.

Biotechnological Production of Platform Chemicals

Platform chemicals are bio-based molecules that can be converted into a wide range of value-added products, including biofuels, polymers, and specialty chemicals. nih.govmdpi.com The production of these chemicals from renewable biomass resources is a key aspect of developing a sustainable chemical industry. Furfural and 5-hydroxymethylfurfural (HMF) are well-known examples of platform chemicals derived from the dehydration of sugars found in lignocellulosic biomass. nrel.govgreencarcongress.com

The biotechnological production of diols from renewable feedstocks is an area of growing interest. While specific pathways for the production of this compound have not been detailed in the literature, the general principles of metabolic engineering could potentially be applied to develop microbial strains capable of its synthesis. This would likely involve the engineering of fermentation pathways to convert sugars or other biomass-derived substrates into the target diol.

Future Research Directions and Perspectives

Development of Novel Green Synthetic Routes for 5-Methylhexane-1,2-diol

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. Future research into the synthesis of this compound will likely focus on developing catalytic, atom-economical, and environmentally benign processes. A promising avenue lies in the catalytic dihydroxylation of the corresponding alkene, 5-methylhex-1-ene.

Traditional methods for dihydroxylation often employ stoichiometric amounts of hazardous and expensive reagents like osmium tetroxide or potassium permanganate (B83412). libretexts.orglibretexts.org Modern approaches, however, are shifting towards catalytic systems that utilize safer and more abundant oxidizing agents.

Potential Green Synthetic Approaches:

Catalytic SystemOxidantAdvantages
Osmium Tetroxide (catalytic) with N-Methylmorpholine N-oxide (NMO)N-Methylmorpholine N-oxide (NMO)Reduces the amount of toxic osmium required. organic-chemistry.org
Tungsten-based catalystsHydrogen Peroxide (H₂O₂)H₂O₂ is a green oxidant, with water as the only byproduct.
Manganese-based catalystsHydrogen Peroxide (H₂O₂) or OxygenManganese is an earth-abundant and less toxic metal.
Biocatalysis (e.g., using enzymes)OxygenHighly selective and operates under mild conditions.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is another key area of research. This would simplify catalyst recovery and recycling, further enhancing the sustainability of the synthesis. The ideal future synthesis of this compound would involve a one-pot reaction using a recyclable catalyst and a green oxidant, starting from a renewable feedstock.

Exploration of Undiscovered Reactivity Profiles

While the fundamental reactivity of the vicinal diol functional group is well-understood, the specific reactivity of this compound, influenced by its alkyl chain and stereochemistry, warrants further investigation.

A key reaction of vicinal diols is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl groups is broken. libretexts.org This reaction, typically carried out with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄), results in the formation of two carbonyl compounds. masterorganicchemistry.comlibretexts.org

Expected Oxidative Cleavage Products of this compound:

ReagentProduct 1Product 2
Sodium Periodate (NaIO₄)Formaldehyde4-methylpentanal

Future research could explore the selective oxidation of one of the two hydroxyl groups, leading to the formation of valuable α-hydroxy ketones or α-hydroxy carboxylic acids. The development of regioselective catalysts for such transformations would be a significant advancement.

Furthermore, the conversion of this compound into cyclic ethers, acetals, and ketals through reactions with aldehydes and ketones presents opportunities for creating novel molecules with potential applications in fragrance, materials science, and as chiral building blocks in organic synthesis. The stereochemistry of the diol will play a crucial role in the stereochemical outcome of these reactions, a facet that requires detailed experimental and computational investigation.

Advanced Computational Modeling of Molecular Interactions and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level, thereby guiding experimental research. Advanced computational modeling of this compound can provide valuable insights into its properties and interactions.

Molecular Dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents and other molecules. aps.orgnih.gov This can help in understanding its physical properties like viscosity, boiling point, and solubility. MD simulations are particularly useful for investigating the behavior of molecules in complex environments, such as in polymer matrices or at interfaces.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to accurately predict a range of molecular properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional structure.

Vibrational frequencies: Correlating with experimental infrared (IR) and Raman spectra.

Electronic properties: Understanding the distribution of electrons and predicting reactivity.

Reaction mechanisms: Elucidating the step-by-step pathway of chemical reactions.

By combining experimental data with computational models, researchers can develop a comprehensive understanding of the structure-property relationships of this compound. This knowledge can then be used to design new molecules with tailored properties for specific applications.

Expansion of Non-Clinical Industrial Applications

While the specific industrial applications of this compound are not yet widely established, its structure as a C7 aliphatic diol suggests a range of potential non-clinical uses. wikipedia.orgyoutube.com

Potential Industrial Applications:

IndustryPotential ApplicationRationale
Polymers Monomer for polyesters and polyurethanes. specialchem.comspecialchem.comThe two hydroxyl groups can react with dicarboxylic acids or diisocyanates to form polymer chains. The branched alkyl group could impart unique properties like improved flexibility or solubility.
Coatings and Resins Component in alkyd resins.Diols are common building blocks for these materials, and the specific structure of this compound could influence the final properties of the coating.
Solvents Specialty solvent.Its amphiphilic nature (hydrophilic hydroxyl groups and a hydrophobic alkyl chain) may make it a good solvent for a variety of substances.
Plasticizers Plasticizer for polymers.The incorporation of small molecules like diols can increase the flexibility and reduce the brittleness of plastics.
Lubricants and Metalworking Fluids Additive.The hydroxyl groups can provide lubricity and corrosion inhibition properties.

Future research will involve synthesizing polymers and other materials incorporating this compound and evaluating their physical and chemical properties. The development of cost-effective and sustainable production methods will be crucial for its adoption in industrial applications. As the demand for bio-based and specialty chemicals grows, the exploration of versatile molecules like this compound will continue to be an active area of research and development.

Q & A

Q. What synthetic strategies are recommended for stereoselective synthesis of 5-methylhexane-1,2-diol?

To achieve high enantiomeric purity, researchers often employ asymmetric catalytic hydrogenation or enzymatic reduction. For example:

  • Catalytic Hydrogenation : Use chiral catalysts like Ru-BINAP complexes to reduce α,β-unsaturated ketones, ensuring stereochemical control at the hydroxyl-bearing carbons .
  • Enzymatic Methods : Oxidoreductases (e.g., alcohol dehydrogenases) can selectively reduce diketones to diols, leveraging substrate specificity for stereochemical fidelity .
  • Validation : Confirm enantiopurity via chiral HPLC or polarimetry, cross-referenced with X-ray crystallography for absolute configuration determination .

Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?

Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Coupling constants (e.g., JJ-values between vicinal protons) reveal stereochemistry. For example, cis-diols exhibit distinct splitting patterns compared to trans isomers .
    • 13C NMR : Hydroxyl-bearing carbons show characteristic deshielding (~70–80 ppm).
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for (2R,3S)-3-amino-5-methylhexane-1,2-diol .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic signatures for comparison with experimental data .

Advanced Questions

Q. How does stereochemistry influence the reactivity of this compound in acid-catalyzed dehydration?

The reaction pathway depends on conformational accessibility:

  • Mechanistic Insight :
    • cis-Diols form cyclic oxonium intermediates more readily due to favorable orbital alignment, accelerating dehydration to alkenes.
    • trans-Diols exhibit slower rates due to steric hindrance and non-planar transition states, as observed in cyclohexane-1,2-diol systems .
  • Experimental Design :
    • Vary acid strength (e.g., H2SO4 vs. p-TsOH) and monitor kinetics via GC-MS.
    • Compare activation energies using Arrhenius plots to quantify stereochemical effects .

Q. What methodologies assess the genotoxic potential of this compound for biomedical applications?

Adapt protocols from analogous diols:

  • In Vitro Assays :
    • Ames Test : Use Salmonella strains (TA98, TA100) to detect frameshift/base-pair mutations .
    • Micronucleus Assay : Quantify chromosomal damage in human lymphocytes.
  • In Vivo Studies :
    • Rodent Comet Assay : Measure DNA strand breaks in liver/kidney tissues after subchronic exposure.
    • Threshold of Toxicological Concern (TTC) : Apply a 0.15 μg/day limit for DNA-reactive mutagens, extrapolating from benzene-1,2-diol data .

Q. How can chemical derivatization distinguish this compound stereoisomers?

  • Acetal Formation :
    • cis-Diols react with acetone to form stable 5-membered acetals, detectable via 1H^1H NMR (singlet at ~1.3 ppm for methyl groups).
    • trans-Diols remain unreacted due to unfavorable geometry .
  • Chromatographic Separation :
    • Derivatize with chiral auxiliaries (e.g., Mosher’s acid) and resolve diastereomers via HPLC with a chiral stationary phase .

Q. What experimental models evaluate nephrotoxicity risks of this compound metabolites?

  • Rodent Urolithiasis Model :
    • Administer this compound orally (1–2% w/v in drinking water) for 4–6 weeks.
    • Monitor calcium oxalate (CaOx) crystal deposition in renal tissues via histopathology and urinary oxalate assays, as validated for ethane-1,2-diol .
  • Mitigation Strategies : Co-administer citrate inhibitors (e.g., potassium citrate) to chelate calcium and reduce crystal formation .

Notes

  • Contradictions : While cyclohexane-1,2-diol studies suggest trans isomers have lower cleavage rates due to conformational strain , extrapolation to branched analogs like this compound requires validation.
  • Methodological Gaps : Direct toxicity data for this compound are limited; prioritize analog-based studies (e.g., ethane-1,2-diol ) with structural adjustments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.